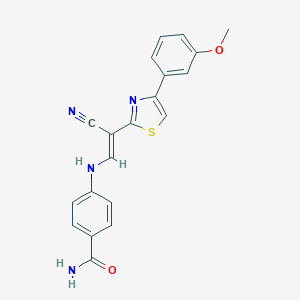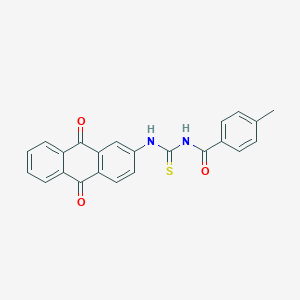
N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)-N'-(4-methylbenzoyl)thiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)-N'-(4-methylbenzoyl)thiourea is an organic compound that features a complex structure with both anthraquinone and benzamide moieties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)-N'-(4-methylbenzoyl)thiourea typically involves the reaction of 2-methylbenzoyl chloride (or 2-methylbenzoic acid) with 1-aminoanthraquinone . The reaction is carried out under controlled conditions to ensure high yield and purity of the product. The synthesized compound is then characterized using various spectroscopic methods such as 1H-NMR, 13C-NMR, IR, and GC-MS .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk.
Analyse Chemischer Reaktionen
Types of Reactions
N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)-N'-(4-methylbenzoyl)thiourea can undergo various chemical reactions, including:
Oxidation: The anthraquinone moiety can be further oxidized under strong oxidative conditions.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: The benzamide and anthraquinone moieties can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher-order quinones, while reduction can produce hydroquinone derivatives. Substitution reactions can lead to a variety of functionalized benzamides and anthraquinones.
Wissenschaftliche Forschungsanwendungen
N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)-N'-(4-methylbenzoyl)thiourea has several scientific research applications:
Biology: The compound’s derivatives have shown potential antimicrobial and antifungal activities.
Industry: It is used in the development of new materials with specific electronic and optical properties.
Wirkmechanismus
The mechanism by which N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)-N'-(4-methylbenzoyl)thiourea exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s anthraquinone moiety can intercalate with DNA, disrupting cellular processes and leading to cell death. Additionally, its benzamide moiety can interact with specific proteins, modulating their activity and affecting various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-chloro-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)acetamide
- N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-2-methylbenzamide
- 1-aminoanthracene-9,10-dione carboxamides
Uniqueness
N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)-N'-(4-methylbenzoyl)thiourea is unique due to its specific combination of anthraquinone and benzamide moieties, which confer distinct chemical and biological properties. Its ability to act as a bidentate ligand in metal-catalyzed reactions and its potential antimicrobial and anticancer activities set it apart from other similar compounds .
Eigenschaften
Molekularformel |
C23H16N2O3S |
|---|---|
Molekulargewicht |
400.5g/mol |
IUPAC-Name |
N-[(9,10-dioxoanthracen-2-yl)carbamothioyl]-4-methylbenzamide |
InChI |
InChI=1S/C23H16N2O3S/c1-13-6-8-14(9-7-13)22(28)25-23(29)24-15-10-11-18-19(12-15)21(27)17-5-3-2-4-16(17)20(18)26/h2-12H,1H3,(H2,24,25,28,29) |
InChI-Schlüssel |
QHEBMGCYELDCLB-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C(=O)NC(=S)NC2=CC3=C(C=C2)C(=O)C4=CC=CC=C4C3=O |
Kanonische SMILES |
CC1=CC=C(C=C1)C(=O)NC(=S)NC2=CC3=C(C=C2)C(=O)C4=CC=CC=C4C3=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[4-(2-phenyl-1,3-thiazol-4-yl)phenyl]nicotinamide](/img/structure/B409884.png)
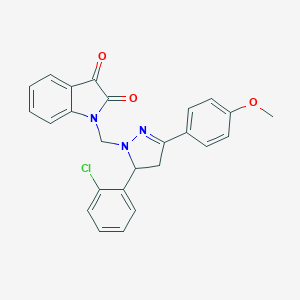
![1-{[3-(4-bromophenyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]methyl}-1H-indole-2,3-dione](/img/structure/B409887.png)
![N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)-1,2-dihydro-3-acenaphthylenesulfonamide](/img/structure/B409888.png)
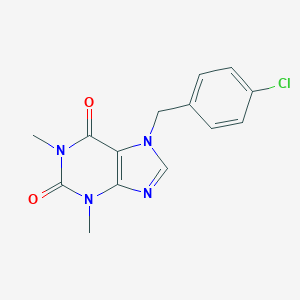

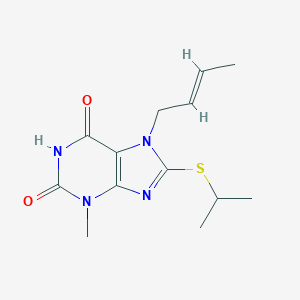
![1,4-Bis[(2-methyl-5-nitrophenyl)sulfonyl]-1,4-diazepane](/img/structure/B409897.png)
![1,4-Bis[(2,4-dichloro-5-methylphenyl)sulfonyl]-1,4-diazepane](/img/structure/B409898.png)
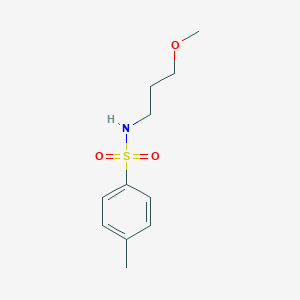
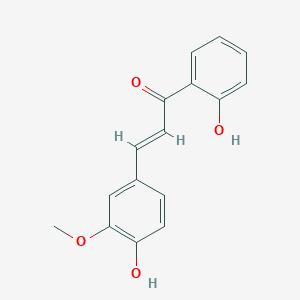

![(E)-3-[3-(1H-1,2,3-BENZOTRIAZOL-1-YLMETHYL)-4-METHOXYPHENYL]-1-(4-HYDROXYPHENYL)-2-PROPEN-1-ONE](/img/structure/B409904.png)
